molecular formula C28H31ClN4O B139674 N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride

Cat. No.: B139674
M. Wt: 475.0 g/mol
InChI Key: DKPTUMKZXQOJCX-UHFFFAOYSA-N
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Description

SB-277011 (hydrochloride) is a potent, selective, orally active dopamine D3 receptor antagonist. It is known for its high selectivity for dopamine D3 receptors over other dopamine receptors, making it a valuable tool in neuroscience research. The compound crosses the blood-brain barrier and has been studied for its potential therapeutic applications in treating addiction and other neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-277011 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of SB-277011 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring compliance with regulatory standards. Purification steps, such as crystallization and chromatography, are employed to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

SB-277011 (hydrochloride) undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB-277011 (hydrochloride) is unique due to its high selectivity for dopamine D3 receptors, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its utility in both research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPTUMKZXQOJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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